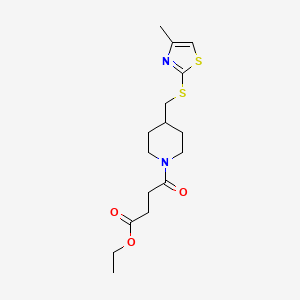
Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H24N2O3S2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a thiazole group, and an oxobutanoate moiety, which contribute to its biological activity. The presence of the thiazole ring is particularly noteworthy as it has been associated with numerous pharmacological effects.
Structural Formula
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and piperidine structures. For instance:
- Antibacterial Effects : Research indicates that derivatives of thiazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In particular, compounds with the piperidine moiety have shown enhanced efficacy compared to standard antibiotics .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of key bacterial enzymes involved in cell wall synthesis and metabolic processes. For example, some derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA), crucial for Gram-positive bacteria's growth and virulence .
2. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
- In Vivo Studies : In animal models, compounds similar to this compound) have demonstrated significant reductions in inflammatory markers. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Potential
Emerging research points towards anticancer activity:
- Cell Line Studies : Preliminary studies on cancer cell lines have indicated that compounds with similar structural features can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of specific apoptotic pathways .
4. Neuroprotective Effects
Recent investigations suggest that this compound may exhibit neuroprotective properties:
- Mechanisms : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Table: Summary of Biological Activities
Notable Research Findings
- Dhumal et al. (2016) reported that thiazole-piperidine hybrids exhibited strong antibacterial activity against both active and dormant states of Mycobacterium bovis BCG.
- Desai et al. (2018) highlighted that certain derivatives showed enhanced activity against Gram-positive bacteria compared to gentamicin, indicating their potential as alternative therapeutic agents.
- Farag et al. (2022) explored the anticonvulsant properties of thiazole compounds, noting significant activity in models of induced seizures.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-3-21-15(20)5-4-14(19)18-8-6-13(7-9-18)11-23-16-17-12(2)10-22-16/h10,13H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOJYYVNKPJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














